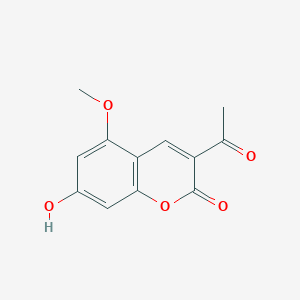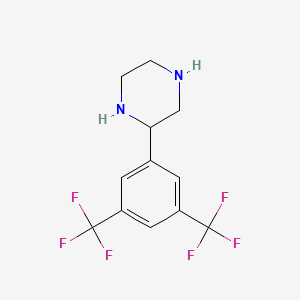![molecular formula C21H14ClFN2O3 B14865471 (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14865471.png)
(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of a chromene core, a furan ring, and a substituted phenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and appropriate alkynes or alkenes under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent, such as furan-2-carboxaldehyde, under suitable conditions.
Substitution on the Phenyl Ring: The 3-chloro-4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using appropriate halogenated precursors.
Formation of the Imino Group: The imino group can be formed by reacting the intermediate with an amine or imine precursor under controlled conditions.
Final Coupling: The final step involves coupling the chromene intermediate with the furan-containing intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the phenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenated compounds, organometallic reagents, and strong acids or bases are commonly employed.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids, ketones, and aldehydes.
Reduction: Reduced derivatives such as primary and secondary amines.
Substitution: Substituted derivatives with various functional groups like halogens, alkyl, and aryl groups.
Scientific Research Applications
(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives, such as:
Uniqueness
- Structural Features : The presence of the furan ring and the specific substitution pattern on the phenyl group make it unique compared to other chromene derivatives.
- Biological Activity : Its unique structure may confer distinct biological activities, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C21H14ClFN2O3 |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C21H14ClFN2O3/c22-17-11-14(7-8-18(17)23)25-21-16(10-13-4-1-2-6-19(13)28-21)20(26)24-12-15-5-3-9-27-15/h1-11H,12H2,(H,24,26) |
InChI Key |
CXSDTKLEULZTEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC(=C(C=C3)F)Cl)O2)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal](/img/structure/B14865397.png)

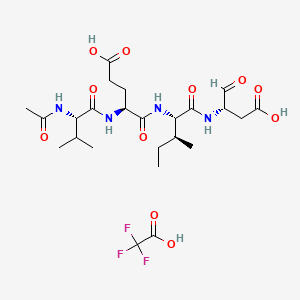
![7-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14865415.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B14865418.png)
![3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14865425.png)

![5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14865448.png)
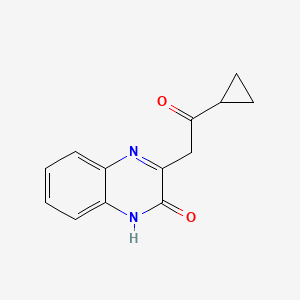

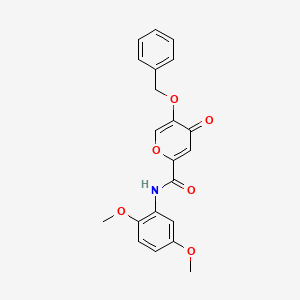
![7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14865472.png)
